mono-O-carboxymethyl glucose

Description

Definition and Structural Context within Glucosyl Units of Polysaccharides

Mono-O-carboxymethyl glucose is a glucose molecule where a single hydroxyl (-OH) group has been replaced by a carboxymethyl ether group (-O-CH2-COOH). nih.gov Glucose, a simple sugar, is the monomeric unit that constitutes prevalent polysaccharides like cellulose (B213188) and starch. wikipedia.org When these polysaccharides undergo carboxymethylation, a chemical process that introduces carboxymethyl groups, the resulting polymer is altered. researchgate.net The properties of the modified polymer, such as carboxymethyl cellulose (CMC), are largely determined by the extent and position of this substitution. wikipedia.org

Historical Perspective of Carboxymethylation and Hydrolysis Products Analysis

The journey of carboxymethylation began in 1918 with the first synthesis of carboxymethyl cellulose. mdpi.com This process involves treating cellulose with an alkali and chloroacetic acid or its sodium salt. researchgate.net Early research primarily focused on the bulk properties of the resulting polymers, such as viscosity and solubility, which are crucial for their industrial applications.

The analytical focus on the hydrolysis products to understand the distribution of substituents at a molecular level emerged with the advancement of analytical techniques. Initially, methods like paper chromatography were employed to separate the various carboxymethyl glucose isomers. A significant leap forward came with the development of gas-liquid chromatography (GLC) and, later, high-performance liquid chromatography (HPLC). mdpi.comcellulosechemtechnol.ro These techniques allowed for the quantitative analysis of the different mono-O-carboxymethyl glucose isomers after the complete breakdown of the polymer chain. cellulosechemtechnol.ro This detailed analysis provided a deeper understanding of the relationship between reaction conditions and the resulting substitution pattern. More recent advancements using nuclear magnetic resonance (NMR) spectroscopy have further refined the ability to analyze these structures. nih.govscispace.com

Academic Significance of Positional Substitution Analysis in Modified Glucans

The academic importance of analyzing the positional substitution of carboxymethyl groups in modified glucans cannot be overstated. The precise location of these groups on the glucose units significantly influences the physicochemical and biological properties of the polymer. mdpi.comnih.gov This structure-property relationship is a cornerstone of modern polymer science.

The distribution of substituents directly impacts key characteristics such as solubility, viscosity, and rheological behavior. For instance, a more uniform distribution of carboxymethyl groups generally enhances water solubility. researchgate.net The specific substitution pattern also affects the biological properties of the modified glucan, including its biodegradability and interaction with enzymes. nih.gov In the context of carboxymethyl cellulose, the relative reactivity of the hydroxyl groups typically follows the order C-6 > C-2 > C-3, leading to a higher abundance of 6-O-carboxymethyl glucose in the hydrolysate. researchgate.net

Understanding the positional distribution of carboxymethyl groups through the analysis of mono-O-carboxymethyl glucose isomers allows researchers to tailor the properties of modified glucans for specific applications, ranging from food additives and cosmetics to pharmaceuticals and materials science. mdpi.commdpi.com This knowledge enables the optimization of the carboxymethylation process to achieve desired polymer characteristics.

Data on Mono-O-Carboxymethyl Glucose

The following interactive table provides information on the different isomers of mono-O-carboxymethyl glucose.

| Isomer Name | Position of Substitution | Chemical Formula | PubChem CID |

| 2-O-Carboxymethyl glucose | C-2 | C8H14O8 | 22803964 |

| 3-O-Carboxymethyl glucose | C-3 | C8H14O8 | - |

| 6-O-Carboxymethyl glucose | C-6 | C8H14O8 | 87648953 nih.gov |

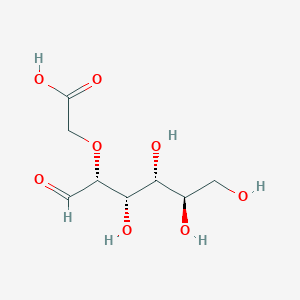

Structure

3D Structure

Properties

IUPAC Name |

2-[(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O8/c9-1-4(11)7(14)8(15)5(2-10)16-3-6(12)13/h2,4-5,7-9,11,14-15H,1,3H2,(H,12,13)/t4-,5+,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPDDFPVVVTYLKI-IXROVEORSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)OCC(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)OCC(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301306963 | |

| Record name | 2-O-(Carboxymethyl)-D-glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301306963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95350-40-6 | |

| Record name | 2-O-(Carboxymethyl)-D-glucose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95350-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-O-(Carboxymethyl)-D-glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301306963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Isolation of Mono O Carboxymethyl Glucose Isomers for Research Standards

Regioselective Synthesis Strategies for Individual Isomers

The targeted synthesis of individual mono-O-carboxymethyl glucose isomers necessitates the use of protecting groups to selectively expose the desired hydroxyl group for carboxymethylation. The general approach involves the reaction of a partially protected glucose derivative with a carboxymethylating agent, such as methyl bromoacetate (B1195939), followed by deprotection to yield the final product.

Synthesis of 2-O-Carboxymethyl-D-glucose

The synthesis of 2-O-Carboxymethyl-D-glucose begins with the protection of the other hydroxyl groups of the glucose molecule. cdnsciencepub.com This strategic protection ensures that the subsequent carboxymethylation reaction occurs specifically at the C2 position. cdnsciencepub.com The reaction of this protected glucose with a suitable chloroacetate (B1199739) serves as a key step in introducing the carboxymethyl group. biosynth.com Following the successful addition of the carboxymethyl moiety, the protecting groups are removed to yield the final product, 2-O-Carboxymethyl-D-glucose. cdnsciencepub.com

Synthesis of 3-O-Carboxymethyl-D-glucose

A common strategy for the synthesis of 3-O-Carboxymethyl-D-glucose involves the use of 1,2:5,6-di-O-isopropylidene-D-glucofuranose as a starting material. cdnsciencepub.com This compound has a free hydroxyl group at the C3 position, making it amenable to selective carboxymethylation. The reaction is typically carried out by treating the starting material with sodium hydride and methyl bromoacetate. cdnsciencepub.com The resulting methyl ester is then hydrolyzed to yield 3-O-carboxymethyl-1,2:5,6-di-O-isopropylidene-D-glucofuranose. cdnsciencepub.com Finally, the isopropylidene protecting groups are removed by acid hydrolysis to afford 3-O-Carboxymethyl-D-glucose as a syrup that is pure as confirmed by paper chromatography. cdnsciencepub.com

Synthesis of 6-O-Carboxymethyl-D-glucose

The synthesis of 6-O-Carboxymethyl-D-glucose often starts with 1,2:3,5-di-O-methylene-D-glucofuranose. cdnsciencepub.com The primary hydroxyl group at the C6 position is the most reactive and can be selectively targeted. One method involves the Purdie reaction, where the protected glucose is treated with methyl bromoacetate and silver oxide. cdnsciencepub.com Hydrolysis of the resulting product yields 6-O-Carboxymethyl-D-glucose. cdnsciencepub.com Although this method demonstrates the feasibility of the synthesis, it may result in a mixture of the desired product and unreacted glucose. cdnsciencepub.com

Chromatographic Separation and Purification of Isomeric Mixtures

The separation of the different mono-O-carboxymethyl glucose isomers is a critical step in obtaining pure standards for research. Paper chromatography has been shown to be an effective technique for this purpose. cdnsciencepub.com A specific solvent system has been developed that allows for the complete separation of 2-O-, 3-O-, and 6-O-carboxymethyl-D-glucoses, as well as the 2,3-di-O-carboxymethyl-D-glucose derivative. cdnsciencepub.comcdnsciencepub.com

High-performance liquid chromatography (HPLC) is another powerful tool for the separation of sugar isomers. shimadzu.com Various HPLC modes can be employed, including:

Reversed-phase chromatography: Separates compounds based on hydrophobicity. nih.gov

Hydrophilic interaction liquid chromatography (HILIC): Effective for polar compounds like carbohydrates. researchgate.net

High-performance anion-exchange chromatography (HPAEC): Particularly useful for separating acidic sugars. nih.gov

Borate complex anion exchange chromatography: This method takes advantage of the formation of negatively charged complexes between sugars and borate, allowing for separation by anion exchange. shimadzu.com

The choice of chromatographic method will depend on the specific mixture of isomers and the desired level of purity.

Characterization and Purity Assessment of Synthesized Standards

Once synthesized and purified, the identity and purity of the mono-O-carboxymethyl glucose isomers must be rigorously confirmed. Various analytical techniques are employed for this purpose.

Table 1: Analytical Techniques for Characterization and Purity Assessment

| Technique | Purpose |

| Chromatography (Paper, HPLC) | To assess the purity of the synthesized compound and to confirm the absence of other isomers or starting materials. cdnsciencepub.com |

| Mass Spectrometry (MS) | To determine the molecular weight of the compound and to aid in structural elucidation. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To provide detailed structural information, including the position of the carboxymethyl group on the glucose ring. |

| Infrared (IR) Spectroscopy | To identify the functional groups present in the molecule, such as the carboxyl group. researchgate.net |

| Melting Point Determination | To characterize crystalline derivatives and as an indicator of purity. cdnsciencepub.com |

The combination of these techniques provides a comprehensive assessment of the synthesized standards, ensuring their suitability for use in further research applications. For instance, the purity of carboxymethyl cellulose (B213188) derivatives has been determined to be as high as 98.59% ± 0.12% using these methods. researchgate.net

Analytical Methodologies for the Quantitative Determination of Mono O Carboxymethyl Glucose Distribution

Depolymerization Strategies for Carboxymethylated Polysaccharides

To analyze the monomeric composition of carboxymethylated polysaccharides, the glycosidic linkages of the polymer chain must first be cleaved to release the individual monosaccharide units. This is typically achieved through chemical or enzymatic hydrolysis. The chosen strategy must be effective in breaking down the polymer while minimizing the degradation of the released carboxymethylated glucose monomers.

Acidic Hydrolysis for Monosaccharide Release

Acid hydrolysis is a widely used method for the complete depolymerization of polysaccharides into their constituent monosaccharides. cinz.nz The process involves treating the carboxymethylated polysaccharide with a strong acid at elevated temperatures, which cleaves the β-1,4-glycosidic bonds. Common acids used for this purpose include sulfuric acid (H₂SO₄) and trifluoroacetic acid (TFA). datapdf.comtubitak.gov.tr

The selection of the acid and hydrolysis conditions is a critical balance between achieving complete cleavage of glycosidic bonds and preventing the degradation of the released monosaccharides. cinz.nz Sulfuric acid is a strong, non-volatile acid capable of hydrolyzing even highly crystalline cellulose (B213188). tubitak.gov.tr However, its strength can also lead to the degradation of sugar molecules, necessitating the use of correction factors for accurate quantification. tubitak.gov.tr A typical two-step sulfuric acid hydrolysis involves a primary hydrolysis with concentrated acid (e.g., 72% or 77% H₂SO₄) at a moderate temperature, followed by a secondary hydrolysis with dilute acid (e.g., 2-4%) at a higher temperature (e.g., 100-121°C). tubitak.gov.trvt.edu

Trifluoroacetic acid offers a significant advantage in that it is volatile and can be easily removed by evaporation, eliminating the need for a neutralization step that can complicate sample cleanup. datapdf.com However, TFA hydrolysis alone may be insufficient for the complete depolymerization of highly ordered or crystalline polysaccharides. nih.gov For many water-soluble carboxymethylated polysaccharides, hydrolysis with 2 M TFA at around 120°C for 1-2 hours is a common practice. For more resistant materials, a combined approach, such as methanolysis followed by TFA hydrolysis, has been shown to yield better results. nih.gov

| Parameter | Sulfuric Acid (H₂SO₄) Hydrolysis | Trifluoroacetic Acid (TFA) Hydrolysis |

| Principle | Strong, non-volatile acid cleaves glycosidic bonds. | Volatile acid cleaves glycosidic bonds. |

| Typical Conditions | Two-step: 1) Conc. H₂SO₄ (e.g., 72%) at ~30°C; 2) Dilute H₂SO₄ (e.g., 4%) at ~120°C. vt.edu | 2 M TFA at 120°C for 1-2 hours. nih.gov |

| Advantages | Effective for complete hydrolysis of crystalline cellulose. | Easily removed by evaporation (no neutralization needed); generally causes less degradation than H₂SO₄. datapdf.com |

| Disadvantages | Can cause significant degradation of monosaccharides; requires neutralization step. tubitak.gov.tr | May not achieve complete hydrolysis of all polysaccharides. nih.gov |

| Recovery | Lower recovery for some sugars (e.g., galactose) due to degradation. tubitak.gov.tr | Generally higher yields for most sugars compared to H₂SO₄. datapdf.com |

Enzymatic Degradation for Oligosaccharide and Monosaccharide Analysis

Enzymatic degradation offers a milder and more specific alternative to acid hydrolysis for breaking down carboxymethylated polysaccharides. nih.govnih.gov This approach typically uses endoglucanases, which are cellulase enzymes that cleave internal glycosidic bonds within the cellulose chain. dtu.dk Unlike acid hydrolysis, which randomly cleaves bonds, enzymatic hydrolysis can provide information about the distribution of substituents along the polymer chain, as the enzyme's activity is often hindered by the presence of carboxymethyl groups. nih.govresearchgate.net

The selectivity of the endoglucanase is a critical factor. vtt.fidiva-portal.org Different endoglucanases, even from the same family, exhibit varying tolerance to carboxymethyl substituents at different positions on the glucose unit. For example, studies on endoglucanases from fungi like Trichoderma reesei and Humicola insolens have shown that enzymes such as Tr Cel7B and Hi Cel5A are highly effective in degrading CMC, producing smaller fragments and showing less inhibition by the substituents compared to other endoglucanases like Tr Cel45Acore. nih.govresearchgate.net Research has shown that some enzymes can tolerate a substituent at the O-3 position but are hindered by substitution at O-2 and O-6. researchgate.netresearchgate.net

By analyzing the resulting mixture of substituted and non-substituted oligosaccharides, researchers can deduce patterns in the original polymer's structure. nih.gov This method is particularly valuable for studying the block-wise distribution of substituents. The hydrolysates, containing a mixture of mono-, oligo-, and polysaccharides, can then be further analyzed using techniques like size-exclusion chromatography (SEC) and mass spectrometry (MS). nih.govresearchgate.net

| Enzyme (Source) | Substrate Specificity/Selectivity | Typical Hydrolysis Products | Reference |

| CelZ & CelY (Erwinia chrysanthemi) | Act synergistically on CMC. CelZ readily hydrolyzes smaller oligosaccharides; CelY produces larger fragments. | Cellobiose, Cellotriose, and larger CM-oligosaccharides. | nih.gov |

| Hi Cel5A (Humicola insolens) | Highly effective for CMC hydrolysis; less inhibited by substituents. | Low molar mass fragments with a high degree of substitution. | nih.gov |

| Tr Cel7B (Trichoderma reesei) | Highly effective for CMC hydrolysis; less inhibited by substituents. | Low molar mass fragments with a high degree of substitution. | nih.gov |

| Tr Cel45A (Trichoderma reesei) | More selective; activity is hindered by CM groups at O-2 and O-6 positions, but can tolerate substitution at O-3. | Larger oligosaccharide fragments; lower yield of reducing ends. | researchgate.netresearchgate.net |

Chromatographic Techniques for Isomeric Separation and Quantification

Following depolymerization, the resulting mixture of glucose and its carboxymethylated isomers must be separated and quantified. Various chromatographic techniques are employed for this purpose, each offering distinct advantages in terms of resolution, sensitivity, and analytical speed.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of monosaccharide derivatives. Due to the high polarity and lack of a strong UV chromophore in simple sugars, direct analysis by common reversed-phase (RP) HPLC is challenging. lcms.cz Therefore, two main strategies are employed: pre-column derivatization followed by RP-HPLC, or separation on specialized columns using techniques like Hydrophilic Interaction Liquid Chromatography (HILIC). nih.govmdpi.com

In RP-HPLC, a common approach is to derivatize the reducing end of the sugars with a UV-active or fluorescent tag. A widely used derivatizing agent is 1-phenyl-3-methyl-5-pyrazolone (PMP), which reacts with reducing sugars under mild alkaline conditions. nih.gov The resulting PMP-tagged carboxymethyl glucose isomers can then be separated on a C18 column and detected with high sensitivity using a UV detector. nih.gov

HILIC is another powerful HPLC mode for separating polar analytes like carbohydrates. mdpi.comnih.gov HILIC columns retain polar compounds using a hydrophilic stationary phase and a mobile phase with a high concentration of an organic solvent (like acetonitrile). This allows for the effective separation of underivatized mono-O-carboxymethyl glucose isomers. HILIC can be readily coupled with mass spectrometry (MS) for definitive identification and quantification of the separated isomers. nih.gov

High-pH Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

High-pH Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is considered a benchmark technique for the analysis of carbohydrates, including carboxymethyl glucose derivatives. cellulosechemtechnol.roresearchgate.net This method offers the significant advantage of direct analysis without the need for derivatization. thermofisher.com

Separation is achieved on a strong anion-exchange column under highly alkaline conditions (typically using a sodium hydroxide (B78521) eluent). chromatographyonline.com At high pH, the hydroxyl groups of the carbohydrates become partially ionized, allowing them to bind to the stationary phase. The elution is then performed using a gradient of a competing salt, such as sodium acetate, which displaces the carbohydrate anions from the column. cellulosechemtechnol.ro The separation is highly efficient, capable of resolving not only glucose from its carboxymethylated forms but also the different mono-substituted isomers (2-O, 3-O, and 6-O-CM-glucose). researchgate.net

Detection is performed using a gold working electrode in a PAD cell. thermofisher.com A repeating sequence of potentials is applied to the electrode, which first oxidizes the analytes for detection, then cleans the electrode surface, and finally prepares it for the next detection cycle. This process provides highly sensitive and selective detection of carbohydrates. thermofisher.com HPAEC-PAD can provide a complete profile of all eight possible carboxymethylated glucose species (unsubstituted, three mono-, three di-, and one tri-substituted) in a single chromatographic run. cellulosechemtechnol.ro

| Peak Number | Compound | Relative Abundance (DS=0.7) |

| 1 | Unsubstituted Glucose | 57.3% |

| 2 | 6-O-CM-glucose | 20.1% |

| 3 | 2-O-CM-glucose | 13.9% |

| 4 | 3-O-CM-glucose | 2.5% |

| 5 | 2,6-di-O-CM-glucose | 4.9% |

| 6 | 3,6-di-O-CM-glucose | 0.8% |

| 7 | 2,3-di-O-CM-glucose | 0.5% |

Data adapted from a study on hydrolyzed CMC with a Degree of Substitution (DS) of 0.7, analyzed by HPAEC-PAD. cellulosechemtechnol.ro Tri-substituted glucose was not observed under these conditions.

Quantitative Paper Chromatography

Quantitative paper chromatography is a classical analytical technique that has been historically used for the separation and estimation of sugars. researchgate.net While largely superseded by modern techniques like HPLC and HPAEC-PAD for routine analysis, it remains a simple and cost-effective method. The principle involves partitioning of the solutes between a stationary phase (water adsorbed onto the paper) and a mobile phase (a developing solvent). cutm.ac.in

For the analysis of carboxymethyl glucose, a sample of the hydrolysate is spotted onto a strip of chromatographic paper. The paper is then placed in a sealed tank with a solvent system, typically a mixture of organic solvents and water (e.g., ethyl acetate-pyridine-water). researchgate.net As the solvent moves up or down the paper by capillary action, it separates the different sugar derivatives based on their partition coefficients. cutm.ac.in

After development, the chromatogram is dried, and the spots are visualized by spraying with a suitable reagent, such as an acetone solution of silver nitrate followed by an ethanolic sodium hydroxide spray, which reacts with reducing sugars to form dark spots. researchgate.net Quantification can be achieved by cutting out the spots, eluting the sugar, and performing a colorimetric assay, or more directly by scanning the paper strip with a densitometer. nih.gov The densitometer measures the intensity of the spots, which is proportional to the concentration of the substance. The distance traveled by each spot relative to the solvent front (Rf value) is characteristic of the compound under the specific chromatographic conditions. cutm.ac.in

| Technique Component | Description |

| Stationary Phase | Chromatographic paper (e.g., Whatman No. 1) with adsorbed water. |

| Mobile Phase (Solvent System) | A mixture of organic solvents and water, e.g., ethyl acetate-pyridine-water (40:11:6). researchgate.net |

| Visualization Reagent | Silver nitrate followed by sodium hydroxide spray for reducing sugars. |

| Quantification Method | Direct photometry on the paper strip using a densitometer. researchgate.net |

| Principle of Quantification | A linear relationship exists between the area of the densitometric peak and the logarithm of the sugar concentration. |

Capillary Electrophoresis (CE/UV)

Capillary electrophoresis (CE) has proven to be a powerful technique for the analysis of carbohydrates, offering high resolution and the ability to separate molecules based on their charge-to-size ratio. longdom.org For the quantitative determination of mono-O-carboxymethyl glucose, CE with UV detection (CE/UV) is a particularly suitable method. Since mono-O-carboxymethyl glucose is a charged species due to its carboxylate group, it can be readily separated under an electric field.

The principle of CE/UV for this analysis involves the migration of the negatively charged mono-O-carboxymethyl glucose molecules through a capillary filled with a buffer solution under the influence of an applied voltage. The separation is influenced by both the electrophoretic mobility of the analyte and the electroosmotic flow (EOF) within the capillary. Different isomers of mono-O-carboxymethyl glucose (substituted at the O-2, O-3, or O-6 positions) can potentially be separated due to subtle differences in their charge and hydrodynamic radius, leading to different migration times.

For detection, direct UV absorbance is possible for carbohydrates in a highly alkaline medium, which leads to the formation of UV-absorbing enediolate anions. researchgate.net A common method involves using a highly alkaline buffer system, such as sodium hydroxide/phosphate at a pH of around 12.6, which facilitates the conversion of the neutral carbohydrate portions into UV-absorbing species, typically detected at a wavelength of 270 nm. researchgate.net

To enhance sensitivity and selectivity, derivatization with a UV-active or fluorescent tag can be employed. A charged fluorophore, such as 8-aminopyrene-1,3,6-trisulfonate, can be attached to the monosaccharide, allowing for highly sensitive detection by laser-induced fluorescence (LIF). nih.gov However, for quantitative analysis using UV detection, careful optimization of parameters such as buffer pH and concentration, applied voltage, and capillary temperature is crucial to achieve reproducible and accurate results. The high efficiency and short analysis times of CE make it an advantageous method for the routine analysis of mono-O-carboxymethyl glucose distribution in various samples. diva-portal.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Substituent Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of carboxymethylated glucose, providing precise information about the degree of substitution (DS) and the distribution of carboxymethyl groups at the different hydroxyl positions of the glucose unit.

1H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy is a widely used method for determining the degree of substitution and the location of carboxymethyl groups in carboxymethylated cellulose after hydrolysis to the constituent glucose units. ktappi.krresearchgate.net The analysis is typically performed on the hydrolyzed sample, which yields a mixture of unsubstituted glucose and various mono-, di-, and tri-O-carboxymethylated glucose derivatives. ktappi.krdocumentsdelivered.com

In the ¹H NMR spectrum of hydrolyzed carboxymethyl cellulose, the signals of the anomeric protons and the methylene (B1212753) protons of the carboxymethyl groups are of particular interest. The degree of substitution can be calculated by integrating the signals corresponding to the anomeric protons of the glucose units and the methylene protons of the -CH₂COOH groups. ktappi.kr The ¹H NMR spectra of O-carboxymethyl-α,β-glucose show distinct and resolved signals for the methylene groups of the carboxymethyl substituents at the O-2, O-3, and O-6 positions. mdpi.com This allows for the determination of the partial DS values for each position. mdpi.com

It is important to ensure that the sample is free of glycolic acid, a common byproduct of the carboxymethylation process, as its methylene signal can overlap with that of the carboxymethyl group at the O-6 position, potentially leading to inaccurate quantification. mdpi.com Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), can be employed to aid in the complete assignment of proton resonances. iosrjournals.org

Table 1: Illustrative ¹H NMR Chemical Shifts for Protons in Mono-O-Carboxymethyl Glucose Derivatives

| Proton | Chemical Shift (ppm) | Multiplicity |

| Anomeric H-1 | 4.5 - 5.2 | d |

| Methylene (-CH₂COOH) at O-2 | ~4.3 | s |

| Methylene (-CH₂COOH) at O-3 | ~4.2 | s |

| Methylene (-CH₂COOH) at O-6 | ~4.1 | s |

Note: The exact chemical shifts can vary depending on the solvent, temperature, and pH.

13C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides complementary and often more detailed information about the substituent distribution in carboxymethylated glucose compared to ¹H NMR. The chemical shifts of the carbon atoms in the glucose ring are highly sensitive to the presence of a carboxymethyl group on the adjacent oxygen atom.

Quantitative ¹³C NMR spectra allow for the determination of the composition of the different anhydroglucose (B10753087) units (AGUs), including unsubstituted, mono-, di-, and tri-substituted units. nih.gov This enables a detailed analysis of the substituent distribution at the C-2, C-3, and C-6 positions of the glucose molecule. nih.gov The effect of the carboxymethyl group on the ¹³C chemical shifts of the AGUs has been systematically studied, and it has been shown that additivity principles can be applied to predict the chemical shifts in polysubstituted glucose units. nih.gov

The C-1 carbon signal is particularly useful for identifying the different substituted and unsubstituted glucose units. Furthermore, the signals of the methylene carbons of the carboxymethyl groups and the carbonyl carbons provide additional information for quantification. The use of 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) allows for the complete and unambiguous assignment of both ¹H and ¹³C chemical shifts. iosrjournals.orgnih.gov

Table 2: Representative ¹³C NMR Chemical Shifts for Carbons in Mono-O-Carboxymethyl Glucose

| Carbon | Chemical Shift (ppm) |

| C-1 | 92 - 97 |

| C-2 | 72 - 82 |

| C-3 | 73 - 83 |

| C-4 | 70 - 72 |

| C-5 | 72 - 76 |

| C-6 | 61 - 70 |

| Methylene (-CH₂COOH) | ~70 |

| Carbonyl (-COOH) | ~175 |

Note: Chemical shifts are approximate and can be influenced by experimental conditions.

HR-MAS NMR Spectroscopy for Soluble Fractions

High-Resolution Magic Angle Spinning (HR-MAS) NMR spectroscopy is a powerful technique for the direct and non-destructive analysis of samples that are in a semi-solid or gel-like state, such as soluble fractions of carboxymethylated polymers. nih.gov This method is particularly useful for determining the degree of substitution (DS) of carboxymethyl cellulose (CMC) without the need for prior hydrolysis. nih.gov

For soluble fractions of mono-O-carboxymethyl glucose, HR-MAS NMR can provide high-resolution spectra, allowing for the accurate quantification of the DS. nih.gov The technique averages out the anisotropic interactions that can lead to broad lines in solution NMR of large molecules, resulting in sharper signals and improved spectral resolution.

HR-MAS ¹³C NMR has been successfully applied to industrial CMC samples with varying viscosities and nominal DS values. nih.gov This approach has also been shown to be effective for the accurate DS assessment in CMC with a low degree of substitution, where a significant portion of the material may be non-functionalized. nih.govamsterdamumc.nl The "effective DS" determined by HR-MAS NMR accounts for the substitution on the solvent-exposed, and therefore soluble, parts of the polymer. nih.govamsterdamumc.nl

Mass Spectrometry (MS) Approaches for Substituted Monosaccharides and Oligosaccharides

Mass spectrometry (MS) is a highly sensitive analytical technique used for the characterization of carbohydrates, including substituted monosaccharides like mono-O-carboxymethyl glucose. MS provides information on the molecular weight and, through tandem MS (MS/MS) experiments, can reveal details about the structure and connectivity of the molecule.

Different ionization techniques can be employed for the analysis of carbohydrates, with electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) being the most common. ESI is a soft ionization technique suitable for polar and thermally labile molecules, making it ideal for the analysis of underivatized mono-O-carboxymethyl glucose from solution. umt.edu

In MS/MS experiments, the precursor ion corresponding to mono-O-carboxymethyl glucose is isolated and fragmented through collision-induced dissociation (CID). The resulting fragment ions provide structural information. Cleavages of the glycosidic bond and cross-ring cleavages are typically observed. The fragmentation pattern can help to distinguish between different isomers, although this can be challenging. Ion mobility-mass spectrometry (IM-MS) is an emerging technique that separates ions based on their size and shape in the gas phase, offering an additional dimension of separation that can help to resolve isomeric structures. scispace.com

Sample Preparation and Derivatization for MS Analysis

Proper sample preparation is crucial for obtaining high-quality MS data for mono-O-carboxymethyl glucose. For ESI-MS, the sample is typically dissolved in a suitable solvent system, often a mixture of water and an organic solvent like acetonitrile or methanol, sometimes with the addition of a small amount of acid or base to promote ionization.

For gas chromatography-mass spectrometry (GC-MS) analysis, derivatization is necessary to increase the volatility of the highly polar sugar molecule. umt.edurestek.com Common derivatization strategies include silylation, which replaces the active hydrogens on the hydroxyl and carboxyl groups with trimethylsilyl (TMS) groups, or acetylation. restek.com These derivatization methods mask the polar functional groups, making the molecule more amenable to GC separation and subsequent MS analysis. restek.com

Derivatization can also be used to enhance ionization efficiency in ESI- or MALDI-MS. For example, permethylation, which converts all hydroxyl and carboxyl protons to methyl groups, increases the hydrophobicity of the molecule and can lead to improved signal intensity. nih.gov The choice of derivatization method depends on the specific analytical goal and the instrumentation available. For quantitative analysis, the use of an internal standard, often a stable isotope-labeled version of the analyte, is recommended to correct for variations in sample preparation and instrument response.

Challenges in Direct MS Analysis of Carboxymethyl Glucans

The direct analysis of carboxymethyl glucans (CMGs) by mass spectrometry (MS) presents a number of significant challenges that can impede accurate and reproducible quantitative analysis. These difficulties primarily stem from the inherent chemical properties of the carboxymethyl groups and their influence on the behavior of the glucan polymer during sample preparation and ionization.

One of the principal obstacles is the ionic character and acid functionality of the carboxymethyl groups. mdpi.comresearchgate.net This characteristic contributes to bias, the occurrence of side reactions, and the formation of multiple ions during the depolymerization and sample preparation steps required for MS analysis. mdpi.comresearchgate.net Consequently, the resulting mass spectra may not accurately represent the original distribution of substituents in the carboxymethyl glucan polymer.

Furthermore, attempts to derivatize carboxymethylated oligosaccharides to improve their detection can introduce other complications. For instance, when using labeling reagents such as Girard T, a quaternary ammonium compound, carboxymethylated species have been observed to be strongly discriminated against. mdpi.com This is likely due to interference between the negatively charged carboxymethyl groups and the positively charged reagent.

Another potential issue is the propensity for lactonization. Specifically, 2-O- and 3-O-carboxymethylated units with an adjacent free hydroxyl group may form lactones, a reaction that can lead to the discrimination of these constituents during analysis. mdpi.com The aggregation behavior of carboxymethyl glucans, particularly at pH levels below the pKa of the carboxylic acid groups, can also introduce bias. mdpi.com Under such conditions, the entanglement and aggregation of the polymer chains increase, forming dense and heterogeneous aggregates that can be resistant to uniform partial hydrolysis, a common sample preparation step. mdpi.com

Ultimately, the carboxymethyl functional groups are considered largely incompatible with the generation of stable and uniform ions in mass spectrometry that are representative of the original polymer structure. mdpi.com To circumvent these challenges, a common strategy involves the chemical transformation of the carboxymethyl glucans into their corresponding neutral hydroxyethyl glucans. mdpi.comresearchgate.net This is typically achieved by reducing the esterified carboxy groups, which then allows for a more reliable quantitative analysis of the oligomers by mass spectrometry. mdpi.comresearchgate.net

| Challenge | Description |

| Ionic Character and Acid Functionality | Leads to bias, side reactions, and the formation of multiple ion species during sample preparation and MS analysis. mdpi.comresearchgate.net |

| Analyte Discrimination | Carboxymethylated oligosaccharides can be discriminated against when using certain labeling reagents due to charge interference. mdpi.com |

| Lactonization | The formation of lactones between carboxymethyl groups and adjacent hydroxyl groups can lead to the underrepresentation of certain substituted units. mdpi.com |

| Aggregation and Heterogeneity | At lower pH values, carboxymethyl glucans can aggregate, leading to non-uniform hydrolysis and biased sampling for MS analysis. mdpi.com |

| Ion Generation Instability | The carboxymethyl groups are generally not conducive to the formation of stable and uniform ions that accurately reflect the original polymer structure. mdpi.com |

Investigation of Regioselectivity and Functionalization Patterns on Glucose Units

Positional Preference of Carboxymethylation at C2, C3, and C6 Hydroxyl Groups

In the glucose molecule, not all hydroxyl groups are equally reactive. There are three available sites for carboxymethylation: the primary hydroxyl group at the C6 position and the secondary hydroxyl groups at the C2 and C3 positions. Research has consistently shown a specific order of reactivity among these sites.

Early studies identified that the reactivity of the hydroxyl groups in a glucose unit follows the order of C6 > C2 > C3 mdpi.com. This means the primary hydroxyl group at the C6 position is the most likely to be substituted, followed by the secondary hydroxyl at C2, and lastly, the hydroxyl at C3. The selective functionalization of the C2, C3, and C4 positions can be particularly challenging due to their similar chemical reactivity, often requiring multi-step processes involving protecting groups ntnu.no.

| Position | Hydroxyl Group Type | Relative Reactivity |

|---|---|---|

| C6-OH | Primary | Highest |

| C2-OH | Secondary | Intermediate |

| C3-OH | Secondary | Lowest |

The preferential reaction at the C6 position is largely attributed to factors of site accessibility and inherent reactivity. The C6 hydroxyl group is a primary alcohol and is located outside the glucose ring, making it less sterically hindered and more accessible to reagents compared to the secondary hydroxyls at C2 and C3 ntnu.no. This superior accessibility facilitates a higher initial reaction rate at this position.

The kinetics of the carboxymethylation reaction are influenced by the diffusion of the etherifying agent to the cellulose (B213188) structure cellulosechemtechnol.ro. The reaction rate is a function of the accessible surface area of the substrate nih.gov. In solution, increased diffusion and collision possibilities for molecules can lead to higher carboxymethylation reaction rates researchgate.net. The selective oxidation of primary hydroxyl groups is well-established, whereas the selective conversion of secondary hydroxyl groups is known to be extremely difficult core.ac.uk.

The substitution pattern is not solely determined by the inherent reactivity of the hydroxyl groups; it is also significantly influenced by the presence of neighboring functional groups. This phenomenon, known as neighboring group participation, can alter the reactivity of adjacent sites.

A key point of discussion in the literature is whether the introduction of a negatively charged carboxymethyl group at one position affects the likelihood of substitution at an adjacent position mdpi.com. For instance, it has been debated whether a carboxymethyl group at the C2 position reduces the probability of substitution at the C3 position due to electrostatic repulsion between the negatively charged group and the incoming reagent mdpi.com.

Some studies have observed fewer 2,3-disubstituted units than would be expected statistically, suggesting such a "neighbor effect" is at play mdpi.com. This effect can reduce the probability of 3-O-carboxymethylation when the C2 position is already substituted. One study noted that O-2 carboxymethylation can reduce the probability of substitution at the C3 position by 2-3% mdpi.com. In contrast, other researchers have found no significant influence from this electrostatic repulsion mdpi.com. The presence of a participating ester group, such as a 2-O-benzoyl group, can have both an "arming" effect through anchimeric assistance and a "disarming" effect due to its electron-withdrawing nature researchgate.net.

Impact of Reaction Conditions on Regioselectivity

The distribution of carboxymethyl groups on the glucose unit can be effectively controlled by manipulating the reaction conditions. Key parameters include the concentration and type of alkali and etherifying agent used, as well as the solvent system in which the reaction is performed.

Alkali, typically sodium hydroxide (B78521) (NaOH), plays a crucial role in the carboxymethylation process. It functions by activating the hydroxyl groups on the glucose molecule, making them more nucleophilic and ready to react with the etherifying agent cellulosechemtechnol.roukm.my. This activation step, known as mercerization, involves the swelling of the cellulose structure, which increases the accessibility of the hydroxyl groups researchgate.net.

The concentration of the alkali is a critical factor that influences the degree of substitution (DS) nih.gov. An increase in NaOH concentration generally leads to a higher DS, up to an optimal point nih.gov. For example, a 30% NaOH concentration has often been found to be optimal for achieving good DS values nih.gov. However, excessively high concentrations of alkali can be counterproductive. It may lead to polymer degradation or favor side reactions, such as the reaction between NaOH and the etherifying agent to form byproducts like sodium glycolate ukm.mynih.gov. This competitive reaction reduces the efficiency of the primary carboxymethylation reaction nih.gov. Studies have shown that the topographical distribution of the functional groups can be influenced by the alkali concentration used during the reaction researchgate.net.

| Alkali (NaOH) Concentration | Effect on Carboxymethylation | Reference |

|---|---|---|

| Too Low | Incomplete activation of hydroxyl groups, leading to a low degree of substitution (DS). | nih.gov |

| Optimal (e.g., ~30%) | Maximizes the DS by effectively activating hydroxyls and swelling the structure. | nih.gov |

| Too High | Promotes side reactions (e.g., sodium glycolate formation) and can cause polymer degradation, leading to a lower DS. | ukm.mynih.gov |

The etherifying agent, most commonly chloroacetic acid or its sodium salt, sodium monochloroacetate (SMCA), is the source of the carboxymethyl groups mdpi.comcellulosechemtechnol.ro. The concentration of this agent directly impacts the degree of substitution.

The carboxymethylation of glucose is typically carried out in the presence of an organic solvent, which acts as an inert reaction medium or dispersing agent mdpi.comresearchgate.net. The choice of solvent system significantly affects the reaction by influencing the swelling of the cellulose and the diffusion of reagents cellulosechemtechnol.ro.

Commonly used solvents include isopropanol, ethanol, and mixtures thereof ukm.myresearchgate.net. The use of an organic solvent facilitates the penetration of NaOH for activation and the accessibility of the etherifying agent to the anhydroglucose (B10753087) units cellulosechemtechnol.ro. Isopropanol has been reported as a highly suitable organic solvent, leading to efficient reactions and high-quality products researchgate.net.

The reaction can be performed under heterogeneous conditions (where the cellulose is suspended in the solvent) or homogeneous conditions (where the cellulose is dissolved) doi.org. Homogeneous reactions can lead to a more uniform distribution of substituents. The polarity of the solvent system is important; it has been shown that using a mixture of solvents with a high polarity difference can lead to a decrease in the DS value. The use of isopropanol as a solvent during mercerization has been shown to increase carboxymethylation, particularly at the C6 position researchgate.net.

| Solvent System | Effect on Carboxymethylation | Reference |

|---|---|---|

| Isopropanol | Reported as a highly efficient solvent, promoting substitution especially at the C6-position. | researchgate.net |

| Ethanol | Leads to a more even activation and carboxymethylation along the cellulose backbone compared to isopropanol. | researchgate.net |

| Solvent Mixtures (e.g., Isopropanol/Ethanol) | Can be optimized to achieve a high degree of substitution. | researchgate.net |

| Homogeneous System (e.g., using LiClO₄ or Ionic Liquids) | Can yield products with a very high degree of substitution and excellent water solubility. | doi.org |

Temperature and Reaction Time Influence

Optimizing these parameters is crucial for achieving a desired DS while avoiding degradation of the glucose molecule or its polymer chain (in the case of cellulose or other glucans). scialert.netresearchgate.net Research shows that the DS tends to increase with temperature up to an optimal point, after which it begins to decrease. scialert.net For instance, in the carboxymethylation of cellulose, a maximum DS was achieved at 60°C; further increases in temperature led to a lower DS, potentially due to side reactions or degradation of the product. scialert.net

Similarly, reaction time has a direct correlation with the DS, but only up to a certain duration. Extended reaction times can lead to the degradation of the carboxymethylated product. scialert.net One study on carboxymethyl cellulose (CMC) synthesis from banana peel found that the optimal DS and yield were achieved after 4 hours of reaction time. researchgate.net Increasing the time to 5 hours resulted in a decrease in both DS and yield, attributed to side reactions and degradation of the CMC structure. researchgate.net

The interplay between temperature and time is critical. Higher temperatures may shorten the required reaction time, but they also increase the risk of product degradation. scialert.netacs.org Conversely, lower temperatures may require longer reaction times to achieve a comparable DS. Typical conditions for carboxymethylation reactions often involve temperatures in the range of 60-65°C for durations of 3 to 4 hours. acs.orgnih.govmdpi.com

Influence of Reaction Parameters on Degree of Substitution (DS)

| Parameter | Condition | Observed Effect on DS | Source |

|---|---|---|---|

| Temperature | Increasing from ambient to 60°C | DS increases rapidly | scialert.net |

| Temperature | Increasing beyond 60°C | DS begins to decrease | scialert.net |

| Reaction Time | Increasing from 1 to 4 hours | DS and % yield increase | researchgate.net |

| Reaction Time | Increasing from 4 to 5 hours | DS and % yield decrease due to degradation | researchgate.net |

Kinetic Models Describing Substituent Distribution

To understand and predict the distribution of carboxymethyl groups on the C-2, C-3, and C-6 hydroxyl positions of the anhydroglucose unit, kinetic models have been developed. These models treat the etherification of each hydroxyl group as a set of competing, pseudo-first-order reactions.

The relative reaction rates are represented by kinetic constants (k₂, k₃, and k₆) corresponding to the hydroxyl groups at the C-2, C-3, and C-6 positions, respectively. The distribution of substituents is therefore dependent on the ratios of these rate constants. Two prominent models in this field are the Spurlin model and the Reuben model.

The Spurlin model is a statistical approach that assumes the reactivity of a given hydroxyl group is independent of whether its neighboring hydroxyls have already been substituted. It provides a foundational, albeit simplified, view of the substitution pattern.

The Reuben model offers a more refined approach by considering the effect of prior substitution on the reactivity of the remaining hydroxyl groups. For instance, the carboxymethylation of the O-2 position can influence the acidity and, consequently, the reactivity of the O-3 hydroxyl group. For certain carboxymethylcellulose samples, the probability of 3-substitution is slightly reduced by a preceding O-2 carboxymethylation. mdpi.com These models use experimentally determined mole fractions of the different substituted glucose units (e.g., 2-O-, 3-O-, 6-O-mono-carboxymethyl glucose) to calculate the relative reactivity ratios (k₂:k₃:k₆).

Comparison of Statistical vs. Non-Statistical Functionalization Patterns

When the experimentally observed distribution of carboxymethyl groups is compared to a purely statistical model, significant deviations are often found. A statistical pattern would assume that all three hydroxyl groups on the glucose unit have equal reactivity, which is not the case. The actual functionalization is non-statistical due to the inherent differences in the chemical environment and reactivity of the primary hydroxyl group at C-6 versus the secondary hydroxyl groups at C-2 and C-3. rsc.org

Generally, the primary hydroxyl group at the C-6 position is the most reactive. This is primarily due to it being less sterically hindered than the secondary hydroxyls. The hydroxyl group at the C-2 position is typically the most acidic and therefore more reactive than the C-3 hydroxyl group, especially under the alkaline conditions used for carboxymethylation. This increased acidity is due to the proximity of the electron-withdrawing anomeric center.

As a result, the observed order of reactivity for the hydroxyl groups in the glucose unit during carboxymethylation is typically:

C-6 > C-2 > C-3

This non-statistical pattern means that in a sample of mono-O-carboxymethyl glucose, the 6-O-carboxymethyl-D-glucose isomer will be the most abundant, followed by 2-O-carboxymethyl-D-glucose, and finally 3-O-carboxymethyl-D-glucose. Early attempts to determine this regioselectivity used chemical methods that were selective for primary (6-OH) versus diol (2,3-OH) structures. mdpi.com Modern analytical techniques, however, allow for a more precise quantification of each isomer, confirming the non-statistical nature of the substitution. mdpi.comcdnsciencepub.comcdnsciencepub.com

Comparison of Functionalization Patterns

| Position on Glucose Unit | Statistical Expectation | Observed (Non-Statistical) Pattern | Reason for Deviation |

|---|---|---|---|

| C-6 (Primary OH) | Equal probability to C-2 and C-3 | Most reactive; highest substitution | Less steric hindrance |

| C-2 (Secondary OH) | Equal probability to C-3 and C-6 | Intermediate reactivity | Higher acidity due to proximity to the anomeric center |

| C-3 (Secondary OH) | Equal probability to C-2 and C-6 | Least reactive; lowest substitution | Less acidic and sterically more hindered than C-2 |

Correlation of Mono O Carboxymethyl Glucose Distribution with Polysaccharide Structure and Properties

Influence on Overall Degree of Substitution (DS) Calculation

The presence and relative proportions of mono-O-carboxymethyl glucose are critical for the accuracy of the DS calculation. Several analytical methods are employed to determine the DS, each with its own approach to quantifying the carboxymethyl groups.

Titration Methods: Acid-base back titration is a common method where the sample is converted to its acidic form, and the amount of carboxyl groups is determined by titrating with a standardized base. sino-cmc.com This method provides a bulk DS value but offers no information on the distribution of substituents.

Spectroscopic Methods: High-Resolution Magic Angle Spinning (HR-MAS) 13C NMR spectroscopy allows for a direct, non-destructive determination of the DS. polimi.it By analyzing the spectra, it is possible to quantify the signals corresponding to unsubstituted glucose and the various mono-, di-, and tri-substituted regioisomers. polimi.it 1H NMR can also be used, where the DS is calculated from the integrated areas of the proton signals of the methylene (B1212753) on the carboxymethyl group relative to the protons of the AGU. nih.gov

The choice of method can influence the resulting DS value, and understanding the distribution of mono-O-carboxymethyl glucose is essential for interpreting the data correctly. A simple titration gives a bulk average, while techniques like NMR and HPLC provide a more detailed picture of the molecular composition that constitutes this average.

| Method | Principle | Information Provided | Reference |

|---|---|---|---|

| Acid-Base Back Titration | Quantifies the total number of acidic carboxymethyl groups after converting the polymer to its H-form. | Provides a bulk, average DS value for the entire sample. | sino-cmc.com |

| NMR Spectroscopy (13C, 1H) | Quantifies specific carbon or proton signals associated with the carboxymethyl group and the anhydroglucose (B10753087) unit. | Provides the overall DS and the relative amounts of mono-, di-, and tri-substituted units. Can give information on substitution at C2, C3, and C6 positions. | nih.govpolimi.it |

| HPLC (after hydrolysis) | Separates and quantifies the individual monomer units (glucose, mono-, di-, tri-O-carboxymethyl glucose) after polymer degradation. | Provides the overall DS and the precise mole fractions of all substituted and unsubstituted glucose units. | polimi.it |

Relationship to Intra-chain and Inter-chain Substituent Heterogeneity

Inter-chain heterogeneity refers to variations in the DS from one polymer molecule to another within the same sample. Some chains may be highly substituted, while others might be sparsely modified. This is particularly common in industrial production, which often employs heterogeneous reaction conditions where cellulose (B213188) or starch granules are suspended and the reagents must diffuse into the polymer matrix. mdpi.commdpi.com

Intra-chain heterogeneity describes the pattern of substitution along a single polysaccharide backbone. The carboxymethyl groups may be arranged randomly, in blocks, or with some periodicity. A block-wise distribution means there are long segments of highly substituted glucose units and other long segments of unsubstituted units. A more uniform or statistical distribution implies a more even spacing of substituents along the chain. mdpi.com

The distinction between these two levels of heterogeneity is analytically challenging, as most methods measure properties that are an average of both. mdpi.com However, enzymatic hydrolysis techniques have been developed to probe intra-chain distribution. By using cellulases that specifically cleave bonds between unsubstituted glucose units, the polymer can be broken down. ncsu.edu The analysis of the resulting fragments provides quantitative data on:

The average length of molecular chain segments not susceptible to enzymatic hydrolysis (i.e., substituted blocks).

The average length of molecular chain segments that are susceptible to enzymatic hydrolysis (i.e., unsubstituted blocks). ncsu.edu

Effect on Polymer Solubility and Dissolution Behavior

The introduction of ionic carboxymethyl groups onto the glucose units is a primary strategy for rendering insoluble polysaccharides like cellulose soluble in water. nih.govresearchgate.net The solubility is profoundly influenced by both the DS and the substituent distribution.

Generally, a critical DS must be reached to achieve complete water solubility. For carboxymethyl cellulose (CMC), this threshold is typically a DS of about 0.4 to 0.6. researchgate.netpolimi.it Below this value, the polymer may only swell or form partial solutions, as the number of hydrophilic carboxymethyl groups is insufficient to overcome the strong inter-chain hydrogen bonding of the unmodified cellulose regions. researchgate.netpolimi.it

Research using enzymatic degradation has directly correlated intra-chain heterogeneity with solubility parameters. It was found that CMC samples with a higher average length of substituted segments (and thus a more blocky, less uniform distribution) exhibited poorer swelling and wettability. In contrast, samples with a more uniform distribution of substituents showed significantly shorter dissolving times. ncsu.edu

| Sample Parameter | Description | Effect on Solubility | Reference |

|---|---|---|---|

| Low L̅Sn (Average Length of Substituted Segments) | More uniform, statistical distribution of carboxymethyl groups. | Higher swelling ratio, better wettability, and substantially faster dissolving time. | ncsu.edu |

| High L̅Sn (Average Length of Substituted Segments) | More blocky, less uniform distribution with long substituted and unsubstituted regions. | Lower swelling ratio, poorer wettability, and significantly longer dissolving time. | ncsu.edu |

Impact on Rheological Behavior of Polymer Solutions

Carboxymethylated polysaccharides are polyelectrolytes, and their solutions exhibit complex rheological (flow) behaviors. The presence of charged mono-O-carboxymethyl glucose units leads to electrostatic repulsion between segments of the polymer chain, causing the chain to adopt a more expanded conformation in solution. This expansion is a key factor in the viscosity-enhancing properties of these polymers. mdpi.com

The rheological properties of these polymer solutions are dependent on several factors:

Degree of Substitution (DS): The DS influences the charge density along the polymer chain. Generally, a higher DS leads to greater electrostatic repulsion and a more expanded coil, which can increase viscosity. nih.gov

Molecular Weight: Higher molecular weight polymers will generally produce more viscous solutions at the same concentration, as the longer chains have a greater hydrodynamic volume and are more prone to entanglement. mdpi.com

Concentration: At concentrations below a critical overlap concentration (c), polymer coils are separate, and the solution may exhibit Newtonian behavior. Above c, the coils begin to overlap and entangle, leading to a significant increase in viscosity and typically non-Newtonian, shear-thinning behavior. mdpi.com

Studies on carboxymethyl hyaluronan have shown a complex, non-linear relationship between the degree of modification and viscosity. Viscosity initially decreased as modification increased to 30-40%, followed by an increase at higher modification levels (45-50%). researchgate.net This highlights that the relationship between substitution and rheology is not always straightforward and can be specific to the parent polysaccharide.

| Factor | Mechanism of Influence | Observed Effect | Reference |

|---|---|---|---|

| Polymer Concentration | Increased chain entanglement and intermolecular interactions above a critical concentration (c*). | Significant increase in viscosity; transition from Newtonian to shear-thinning behavior. | mdpi.com |

| Molecular Weight | Larger hydrodynamic volume and greater potential for chain entanglement. | Higher molecular weight leads to higher solution viscosity at a given concentration. | mdpi.com |

| Degree of Substitution (DS) | Affects charge density and chain conformation through electrostatic repulsion. | Generally, higher DS increases viscosity, but complex non-linear effects can occur. | nih.govresearchgate.net |

| pH | Protonation/deprotonation of carboxyl groups alters electrostatic repulsion. | Lowering pH can decrease repulsion, promoting interchain association and gelation. Increasing pH can enhance solubility. | psu.edu |

Role in Interactions with Other Macromolecules and Ions

The anionic nature of the carboxymethyl groups on the glucose units makes these modified polysaccharides highly interactive with a variety of other species in solution. These interactions are fundamental to their function in many applications.

Interactions with Cations: The negatively charged carboxylate groups can bind with cations. Divalent cations like calcium (Ca²⁺) can act as bridges between polymer chains or between a polymer chain and a negatively charged surface. For example, Ca²⁺ ions are more effective than monovalent ions at promoting the adsorption of CMC onto cellulose surfaces, a process relevant to the paper industry. researchgate.net

Interactions with Proteins and Peptides: The glucose unit itself can participate in specific interactions. Molecular dynamics simulations have shown that glucose can bind to the indole (B1671886) group of tryptophan residues through a combination of hydrophobic stacking and complementary electrostatics. nih.gov This type of interaction is common in the binding sites of sugar-binding proteins. nih.gov

Interactions with Surfaces: Carboxymethylated polysaccharides can adsorb onto mineral surfaces. For instance, carboxymethyl starch has been shown to adsorb onto silica (B1680970), with the kinetics and extent of adsorption being highly dependent on the pH, which controls the ionization of both the carboxyl groups on the starch and the silanol (B1196071) groups on the silica surface. researchgate.net

Cellular Interactions: Polymers containing glucose units can be designed for specific biological recognition. A synthetic polymer with pendant glucose groups was shown to interact specifically with cells carrying the glucose transporter type-1 (GLUT-1), demonstrating that the glucose moiety can mediate targeted binding to cellular surfaces. nih.gov

These interactions are driven by a combination of electrostatic forces, hydrogen bonding, and hydrophobic effects, and they allow carboxymethylated polysaccharides to function as stabilizers, flocculants, binders, and biocompatible materials.

Emerging Research Directions and Methodological Advances

Development of Novel Analytical Approaches for Precise Isomeric Quantification

The precise quantification of the distribution of carboxymethyl groups among the C-2, C-3, and C-6 hydroxyl positions within the anhydroglucose (B10753087) unit is critical for understanding the structure-property relationships of carboxymethylated polysaccharides. dergipark.org.tr The development of advanced analytical techniques has moved beyond determining the average degree of substitution (DS) to providing detailed isomeric quantification. dergipark.org.trgoogle.com

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is a powerful tool for this purpose. After complete hydrolysis of the polysaccharide, the signals for the methylene (B1212753) groups of the carboxymethyl substituents at the O-2, O-3, and O-6 positions are resolved, allowing for the determination of partial DS values. mdpi.com Care must be taken to exclude glycolic acid, a common by-product, as its signal can overlap with that of the C-6 substituted isomer. mdpi.com

Mass spectrometry (MS) coupled with chromatographic separation has emerged as a highly sensitive and selective approach. nih.gov Methodologies often involve the complete depolymerization of the carboxymethylated polysaccharide, followed by derivatization to make the monosaccharides amenable to Gas Chromatography-Mass Spectrometry (GC-MS). mdpi.com Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is also increasingly used for the quantitative analysis of sugar isomers. nih.gov Advanced techniques like electrospray ionization-ion trap mass spectrometry (ESI-IT-MS) and ion mobility-mass spectrometry can provide detailed structural information, helping to differentiate between various mono-substituted isomers. researchgate.netscispace.com

These analytical methods are crucial for quality control and for correlating specific substitution patterns with the functional properties of the modified polysaccharide. mdpi.com

| Analytical Technique | Principle | Application to Mono-O-carboxymethyl Glucose | Key Findings/Advantages |

| ¹H NMR Spectroscopy | Measures the nuclear magnetic resonance of hydrogen atoms. After hydrolysis, the chemical shifts of protons on the carboxymethyl group are distinct for each substitution position (O-2, O-3, O-6). | Quantification of the relative abundance of 2-O, 3-O, and 6-O-carboxymethyl glucose units. mdpi.com | Provides direct quantification of partial DS values without the need for extensive calibration, but requires complete hydrolysis and removal of by-products. mdpi.com |

| GC-MS | Separates volatile derivatives by gas chromatography and identifies them by mass spectrometry. Requires hydrolysis and derivatization of the substituted glucose units. | Identification and quantification of the different positional isomers after derivatization (e.g., acetylation). mdpi.com | High sensitivity and resolution for separating isomers. The derivatization step can be complex. |

| LC-MS/MS | Separates compounds by liquid chromatography and uses tandem mass spectrometry for selective and sensitive detection. | Direct analysis of hydrolyzed mono-O-carboxymethyl glucose isomers in complex mixtures. nih.gov | High selectivity and sensitivity, suitable for quantifying trace amounts of isomers without derivatization. nih.gov |

| Ion Mobility-MS | Separates ions based on their size, shape, and charge in the gas phase, providing an additional dimension of separation before mass analysis. | Differentiation of carbohydrate isomers with subtle structural differences. scispace.com | Offers the potential to separate and identify configurational isomers that may be difficult to resolve by chromatography alone. scispace.com |

Mechanistic Studies of Carboxymethylation at the Molecular Level

The carboxymethylation of glucose, typically as a unit within a polysaccharide, is a Williamson ether synthesis that proceeds in two main steps under alkaline conditions. researchgate.netcellulosechemtechnol.ro

Alkalization: The first step involves the activation of the hydroxyl groups on the glucose unit. In the presence of a strong base, such as sodium hydroxide (B78521), the hydroxyl groups are deprotonated to form highly reactive alkoxide anions. researchgate.net This swelling and activation of the polysaccharide is crucial for the subsequent reaction. cellulosechemtechnol.ro

Etherification: The second step is the nucleophilic substitution reaction where the generated alkoxide attacks the electrophilic carbon of the etherifying agent, typically sodium monochloroacetate (SMCA) or chloroacetic acid. researchgate.netconicet.gov.ar This results in the formation of a carboxymethyl ether linkage and the release of a chloride ion.

The reaction occurs at the available hydroxyl groups at the C-2, C-3, and C-6 positions of the anhydroglucose unit. researchgate.net The relative reactivity of these positions is a subject of significant research as it dictates the final substitution pattern. Generally, the primary hydroxyl group at the C-6 position is sterically the most accessible. researchgate.net However, the secondary hydroxyl group at the C-2 position is the most acidic, which can lead to preferential formation of the alkoxide at this position. The C-3 hydroxyl is typically the least reactive. Consequently, the distribution of carboxymethyl groups is influenced by a complex interplay of steric accessibility and the relative acidity of the hydroxyl groups, which can be modulated by reaction conditions. naturalspublishing.com For instance, studies on starch have shown that carboxymethylation can occur preferentially at the primary carbons (C-6). naturalspublishing.com

Computational Chemistry and Molecular Modeling of Substituted Glucose Units

Computational chemistry and molecular modeling have become indispensable tools for investigating the structure and conformational dynamics of substituted glucose units at an atomic level. nih.gov These theoretical methods complement experimental data by providing insights into molecular properties that are often difficult to probe directly.

Conformational Analysis: The introduction of a carboxymethyl group can significantly influence the conformational preferences of the glucose ring. Computational methods, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, are used to explore the potential energy surface of mono-O-carboxymethyl glucose isomers. mdpi.comnih.gov These studies can predict the most stable chair and boat conformations, the orientation of the carboxymethyl substituent, and the puckering parameters of the pyranose ring. nih.gov

Intermolecular Interactions: Molecular modeling allows for the detailed study of non-covalent interactions, such as hydrogen bonding, between the substituted glucose unit and surrounding molecules, like water. mdpi.com Understanding how the carboxyl and ether functionalities of the substituent alter the hydrogen-bonding network is key to explaining the increased water solubility of carboxymethylated polysaccharides. naturalspublishing.com

Predicting Properties: By simulating the behavior of these molecules, researchers can predict macroscopic properties. For instance, MD simulations can provide insights into the solution behavior of carboxymethylated polymers, helping to explain their viscosity and rheological characteristics. nih.gov Furthermore, modeling the interaction of a substituted glucose unit with a protein binding site can aid in the design of targeted biomaterials. nih.govnih.gov These computational approaches provide a deeper understanding of the structural chemistry of substituted carbohydrates and their interactions, which determine their distinct biological and physical properties. nih.gov

| Computational Method | Principle | Application to Substituted Glucose | Insights Gained |

| Density Functional Theory (DFT) | A quantum mechanical method that models the electronic structure of molecules to calculate energies, geometries, and other properties. nih.gov | Calculation of optimized geometries, vibrational frequencies, and cohesive energies of different mono-O-carboxymethyl glucose isomers. mdpi.comnih.gov | Provides accurate information on the most stable conformations and the electronic effects of the carboxymethyl substituent on the glucose ring. nih.gov |

| Molecular Dynamics (MD) Simulations | A computational method that simulates the physical movements of atoms and molecules over time based on classical mechanics. nih.gov | Simulation of the dynamic behavior of mono-O-carboxymethyl glucose in aqueous solution to study its conformational flexibility and interactions with water molecules. nih.gov | Reveals how the substituent affects the flexibility of the glucose ring, its hydration shell, and its overall solution conformation, which influences macroscopic properties like solubility and viscosity. nih.gov |

Strategies for Tailoring Mono-O-Carboxymethyl Glucose Distribution for Specific Applications of Polysaccharides

The primary strategy for controlling the substitution pattern involves the careful manipulation of reaction parameters during the carboxymethylation process. conicet.gov.ar Key variables include:

Alkali Concentration: The concentration of sodium hydroxide affects the swelling of the polysaccharide and the deprotonation of the hydroxyl groups. Low alkali concentrations may favor substitution in more accessible, amorphous regions of the polymer, while higher concentrations can penetrate crystalline domains, leading to a more uniform substitution pattern. mdpi.com

Molar Ratios: The molar ratios of the alkali and the etherifying agent (sodium monochloroacetate) to the anhydroglucose units are critical in determining the final DS. conicet.gov.ar By controlling the amount of reagent, the extent of the reaction can be precisely managed. conicet.gov.ar

Reaction Temperature and Time: Temperature influences the reaction kinetics. Higher temperatures generally increase the reaction rate but can also promote side reactions, such as the formation of sodium glycolate. nih.gov Optimizing temperature and reaction time is essential for achieving the desired DS efficiently. For many cellulose (B213188) precursors, the optimal temperature for carboxymethylation is between 50 °C and 60 °C. nih.gov

Slurry Medium: The reaction is often carried out in an alcohol-water mixture (e.g., isopropanol-water) which acts as a dispersant and influences reagent accessibility to the polysaccharide chains. cellulosechemtechnol.ro

By systematically analyzing the effects of these variables, researchers can create carboxymethylated polysaccharides with tailored properties. conicet.gov.arresearchgate.net For example, a high DS (e.g., 0.9 to 1.2) can lead to high viscosity and pseudoplasticity, which is desirable for use as a thickener in food products. nih.gov In contrast, a lower DS might be optimal for applications like tablet disintegrants or in wound dressings. mdpi.comresearchgate.net This ability to fine-tune the molecular structure is crucial for designing "tailor-made" polysaccharides for advanced biomedical and material science applications. acs.org

Q & A

Q. How is mono-O-carboxymethyl glucose synthesized and characterized in laboratory settings?

- Methodological Answer : Synthesis typically involves carboxymethylation of glucose under alkaline conditions using chloroacetic acid. Purification is achieved via ion-exchange chromatography or HPLC to isolate the mono-substituted product. Characterization employs nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C NMR) to confirm substitution patterns, complemented by mass spectrometry (MS) for molecular weight validation . For structural analogs like methylated glucose derivatives, X-ray crystallography may resolve stereochemical ambiguities .

Q. What spectroscopic techniques are most reliable for distinguishing mono-O-carboxymethyl glucose from its di- or tri-substituted analogs?

- Methodological Answer : High-resolution C NMR is critical for differentiating substitution degrees. The carboxymethyl group introduces distinct chemical shifts (e.g., ~175 ppm for the carbonyl carbon). Infrared (IR) spectroscopy can identify carboxylate stretching vibrations (~1600 cm). For quantification, HPLC with refractive index or UV detection (after derivatization) separates isomers based on polarity differences .

Q. How can researchers standardize assays for glucose transport inhibition using mono-O-carboxymethyl glucose?

- Methodological Answer : Use radiolabeled (e.g., C) glucose in competitive uptake assays with cell lines (e.g., erythrocytes or Caco-2 cells). Include controls with non-metabolizable analogs (e.g., 3-O-methyl-D-glucose) to isolate transport-specific effects. Measure intracellular accumulation via scintillation counting and normalize results to protein content .

Advanced Research Questions

Q. How should researchers address discrepancies in reported transport kinetics of mono-O-carboxymethyl glucose across studies?

- Methodological Answer : Discrepancies may arise from differences in assay pH, temperature, or cell membrane integrity. Validate protocols using standardized buffers (e.g., HEPES at pH 7.4) and replicate experiments across multiple cell models. Apply Bland-Altman analysis to assess inter-laboratory variability and meta-regression to identify confounding variables (e.g., glucose meter calibration errors) .

Q. What experimental designs are optimal for comparing mono-O-carboxymethyl glucose with structural analogs (e.g., carboxymethyl cellulose derivatives) in metabolic studies?

- Methodological Answer : Use a crossover design with paired samples to minimize biological variability. Employ isotopically labeled tracers (e.g., C-glucose) in metabolic flux analysis (MFA) to track incorporation into pathways like glycolysis or the pentose phosphate pathway. Statistical tools like principal component analysis (PCA) can highlight metabolic clustering patterns unique to each analog .